2-bromo-5-(difluoromethyl)Pyrazine

Description

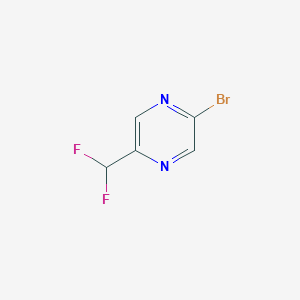

2-Bromo-5-(difluoromethyl)pyrazine is a halogenated pyrazine derivative characterized by a bromine atom at the 2-position and a difluoromethyl group at the 5-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity .

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVYCYDKPAJZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethyl)pyrazine typically involves the bromination of 5-(difluoromethyl)pyrazine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(difluoromethyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene are typical.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-5-(difluoromethyl)pyrazine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates .

Industry: The compound is utilized in the production of advanced materials and specialty chemicals due to its unique reactivity and functional group compatibility .

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethyl)pyrazine in chemical reactions involves the activation of the bromine atom and the difluoromethyl group. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds. The difluoromethyl group can participate in various transformations, contributing to the overall reactivity of the compound .

Comparison with Similar Compounds

Halogenated Pyrazines

- 2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a): Synthesized via nucleophilic substitution using 2,5-dibromopyrazine, yielding 59% under acetonitrile reflux (120°C for 5 h) . This highlights the reactivity of brominated pyrazines in forming complex derivatives.

- 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine (LI) : Used in rhenium complexes, synthesized via ligand substitution. Its electrochemical properties include irreversible oxidation (1.067 V) and reductions (-1.445 V, -1.675 V), attributed to metal- and ligand-centered processes .

Key Insight : The bromine atom enhances electrophilic substitution reactivity, while electron-withdrawing groups (e.g., difluoromethyl) may stabilize the ring, influencing reaction pathways and yields.

Electronic and Electrochemical Properties

Redox Behavior

- Fused-Ring Pyrazines : Derivatives with trifluoromethylphenyl groups exhibit LUMO levels between -3.24 eV and -3.78 eV, suitable for n-type semiconductors .

- Rhenium-Pyrazine Complex (I) : Shows metal-to-ligand charge transfer (MLCT) transitions at 400 nm and dual emission (360 nm, 640 nm). Protonation of the MLCT state generates oxygen-sensitive species, suggesting sensor applications .

Comparison: The difluoromethyl group in 2-bromo-5-(difluoromethyl)pyrazine may lower LUMO levels compared to non-fluorinated analogs, enhancing electron affinity for semiconductor use.

Aroma and Flavor Contributions

Volatile Pyrazines

- Food Systems : Pyrazines like 2-ethyl-5-methylpyrazine and tetramethylpyrazine contribute roasted aromas in soy sauce, coffee, and peanut oil .

- Non-Volatile Derivatives: Halogenation (e.g., bromine) reduces volatility, likely limiting this compound’s role in flavor but favoring non-aroma applications .

Semiconductor Performance

- Acene-Type Pyrazines : Ribbon-like structures with pyrazine units achieve electron mobilities up to 0.03 cm² V⁻¹ s⁻¹. Larger cores enhance thin-film order and mobility .

- Comparison : The target compound’s bromine and fluorine substituents may improve environmental stability and electron transport in organic electronics.

Brominated Pyrazines

- 2-Amino-5-bromo-3-(ethylamino)pyrazine: Safety data sheets (SDS) recommend respiratory protection and prompt decontamination upon exposure, suggesting similar precautions for this compound .

Data Tables

Table 1: Comparison of Key Pyrazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.